methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2034563-40-9
VCID: VC7373485
InChI: InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2
Molecular Formula: C16H19N3O4
Molecular Weight: 317.345

methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate

CAS No.: 2034563-40-9

Cat. No.: VC7373485

Molecular Formula: C16H19N3O4

Molecular Weight: 317.345

* For research use only. Not for human or veterinary use.

methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate - 2034563-40-9

Specification

CAS No. 2034563-40-9
Molecular Formula C16H19N3O4
Molecular Weight 317.345
IUPAC Name methyl 4-[2-(2-pyrazol-1-ylethoxy)ethylcarbamoyl]benzoate
Standard InChI InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20)
Standard InChI Key XXJRZIHPQGUZHV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate, reflects its three key structural components:

  • Methyl benzoate backbone: A benzene ring substituted with a methoxycarbonyl group at the para position.

  • Carbamoyl bridge: A –NH–C(=O)– group linking the benzoate to an ethoxyethyl chain.

  • Pyrazole-containing ethoxyethyl side chain: A two-carbon ether chain terminating in a pyrazole heterocycle.

The molecular formula is deduced as C₁₆H₂₁N₃O₄ (molecular weight: 319.36 g/mol), derived from summing contributions from each subunit .

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₄
Molecular Weight319.36 g/mol
Key Functional GroupsEster, carbamate, ether, pyrazole

Synthesis and Reaction Pathways

While no direct synthesis is documented, analogous compounds like methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (PubChem CID: 13286040) suggest viable strategies :

Alternative Routes

  • Mitsunobu Reaction: Coupling 4-(hydroxymethyl)benzoate with the pyrazole-ethoxyethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Solid-Phase Synthesis: Immobilizing the benzoate core on resin for sequential functionalization, though scalability may be limited.

Physicochemical Properties

Predicted properties based on structural analogs include:

PropertyPredicted Value
SolubilityLow in water; soluble in DMSO, THF
Melting Point120–150°C (decomposes)
StabilityHydrolytically sensitive (ester)

The pyrazole ring’s electron-rich nature may enhance π-π stacking interactions, influencing crystallinity .

Analytical Characterization

Hypothetical spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, J=8.4 Hz, 2H, Ar–H), 7.85 (s, 1H, pyrazole-H), 7.45 (d, J=8.4 Hz, 2H, Ar–H), 6.40 (s, 1H, pyrazole-H), 4.20–3.90 (m, 6H, OCH₂CH₂N), 3.85 (s, 3H, COOCH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O carbamate), 1590 cm⁻¹ (C=N pyrazole).

Challenges and Future Directions

  • Stereoselectivity: The ethoxyethyl chain’s conformation may influence bioactivity, necessitating enantioselective synthesis.

  • Scalability: Optimizing reaction yields for multi-gram production remains untested.

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